molecular formula C9H10ClNOS B14833031 2-Chloro-5-cyclopropoxy-3-(methylthio)pyridine

2-Chloro-5-cyclopropoxy-3-(methylthio)pyridine

Katalognummer: B14833031
Molekulargewicht: 215.70 g/mol
InChI-Schlüssel: YHDVPRIQOWPFLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-5-cyclopropoxy-3-(methylsulfanyl)pyridine is an organic compound with the molecular formula C₉H₁₀ClNOS It is a derivative of pyridine, a six-membered ring containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-cyclopropoxy-3-(methylsulfanyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with cyclopropanol and methylthiol in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the substitution reactions at the appropriate positions on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of 2-chloro-5-cyclopropoxy-3-(methylsulfanyl)pyridine may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques, such as chromatography, to isolate the desired compound from reaction by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-cyclopropoxy-3-(methylsulfanyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of new derivatives.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the pyridine ring, to form dihydropyridine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are typically used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: New pyridine derivatives with different substituents at the 2-position.

    Oxidation Reactions: Sulfoxides or sulfones.

    Reduction Reactions: Dihydropyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-cyclopropoxy-3-(methylsulfanyl)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-chloro-5-cyclopropoxy-3-(methylsulfanyl)pyridine involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro, cyclopropoxy, and methylsulfanyl groups can influence its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-3-cyclopropoxy-5-(methylsulfanyl)pyridine: A closely related compound with similar functional groups but different substitution patterns.

    2-Chloro-5-methoxy-3-(methylsulfanyl)pyridine: Another derivative with a methoxy group instead of a cyclopropoxy group.

Uniqueness

2-Chloro-5-cyclopropoxy-3-(methylsulfanyl)pyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other similar compounds

Eigenschaften

Molekularformel

C9H10ClNOS

Molekulargewicht

215.70 g/mol

IUPAC-Name

2-chloro-5-cyclopropyloxy-3-methylsulfanylpyridine

InChI

InChI=1S/C9H10ClNOS/c1-13-8-4-7(5-11-9(8)10)12-6-2-3-6/h4-6H,2-3H2,1H3

InChI-Schlüssel

YHDVPRIQOWPFLO-UHFFFAOYSA-N

Kanonische SMILES

CSC1=C(N=CC(=C1)OC2CC2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.